molecular formula C12H15Cl2NO B1521214 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride CAS No. 1193389-82-0

2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

Cat. No. B1521214
CAS RN: 1193389-82-0
M. Wt: 260.16 g/mol
InChI Key: XHVVLMVUGALCNL-UHFFFAOYSA-N
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Description

2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride is a chemical compound with the empirical formula C12H14ClNO . It has a molecular weight of 223.70 and is typically found in solid form . The SMILES string for this compound is O=CC(C(N1CCCCC1)=CC=C2)=C2Cl .


Molecular Structure Analysis

The InChI key for 2-Chloro-6-(piperidin-1-yl)benzaldehyde is ADGCZFOMNLASBV-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases like PubChem.


Physical And Chemical Properties Analysis

2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride is a solid at room temperature . The compound does not have a specified flash point .

Scientific Research Applications

Synthesis and Self-Assembly of Pyrimidinones : One study described the synthesis of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles through a three-component reaction involving benzaldehyde derivatives, showcasing the compound's role in facilitating complex chemical transformations and its potential in creating self-assembling materials (Bararjanian et al., 2010).

Oxidation of Alcohols : Another application is in the oxidation of primary alcohols to aldehydes, demonstrating its effectiveness in selective oxidation processes, which are crucial in synthesizing intermediates for further chemical reactions (Einhorn et al., 1996).

Catalytic Enantioselective Additions : The compound has been used in studies focusing on the catalytic enantioselective addition of diethylzinc to aldehydes, highlighting its potential in asymmetric synthesis, a key area of interest for the development of chiral drugs and other bioactive molecules (Solà et al., 1998).

Preparation of Dihydropyridines : It is instrumental in the condensation reactions for the preparation of dihydropyridine derivatives, which are valuable in pharmaceutical research, particularly as calcium channel blockers (Perozo-Rondón et al., 2006).

Fungicidal Activity of Piperidines : Research into substituted 4-aminopiperidines and 4-aminotetrahydropyridines, derived from reactions involving benzaldehyde, provides insights into the compound's utility in developing new pesticides, indicating its broader applications in agrochemical research (Mandal et al., 1991).

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-chloro-6-piperidin-1-ylbenzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVVLMVUGALCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)Cl)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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